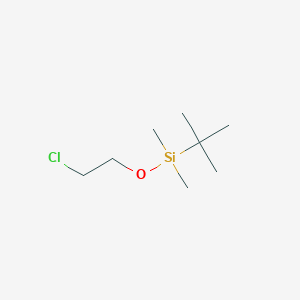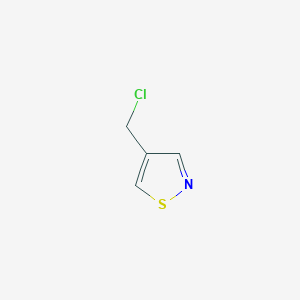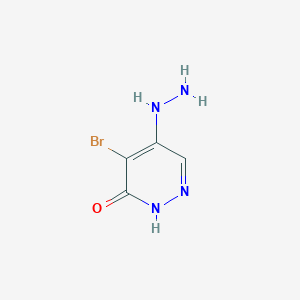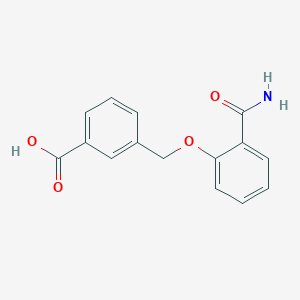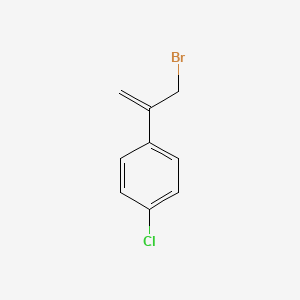
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
Overview
Description
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene is a chemical compound that is widely used in scientific research. It is a halogenated aromatic compound that contains a bromine and a chlorine atom. This chemical compound is also known as 4-chloro-1-(3-bromoprop-1-en-2-yl)benzene. It is a colorless liquid that is soluble in organic solvents.
Scientific Research Applications
Solubility in Aqueous Solutions
1-(3-Bromopropoxy)-4-chlorobenzene, a derivative of 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene, is noted for its solubility in aqueous ethanol mixtures. This compound, important in the manufacture of omoconazole nitrate, has been studied for its solubility at varying temperatures (273.15–303.15 K) using a laser monitoring system. The studies reveal an increase in solubility with temperature, providing essential data for its purification by crystallization (Jiang et al., 2013).
Chemical Synthesis and Reactivity
The reactivity of 3-Bromoprop-1-yne, closely related to 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene, has been observed in carbonyl propargylation and allenylation reactions. This research showed how the compound could be used in water to produce 1-substituted but-3-yn-1-ols, a significant advancement in chemical synthesis (Masuyama et al., 1998).
Electron Attachment Studies
Investigations into dissociative electron attachment (DEA) to 1-bromo-3-chlorobenzene, a variant of 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene, provide insights into the behavior of these molecules under electron influence. This research is crucial for understanding the fundamental properties of such compounds at various temperatures, thereby impacting material science and electron-induced processes (Mahmoodi-Darian et al., 2010).
Synthesis of Antagonist Benzamide Derivatives
The synthesis of benzamide derivatives, starting from compounds like 1-chloro-4-(chloromethyl)benzene and involving 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene, has been explored for creating non-peptide CCR5 antagonists. These findings have potential implications in pharmacology and therapeutic applications (Bi, 2015).
Antimicrobial Activity
The antimicrobial activity of compounds containing 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene structures has been investigated. These compounds, with various substitutions on the benzene ring, have shown potent activity against both Gram-positive and Gram-negative bacteria and fungi, indicating their potential in medical and biological research (Liaras et al., 2011).
properties
IUPAC Name |
1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHYINHUIIECRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460197 | |
| Record name | 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene | |
CAS RN |
89220-51-9 | |
| Record name | 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3388702.png)


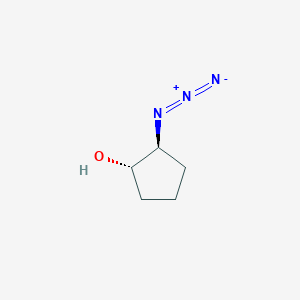
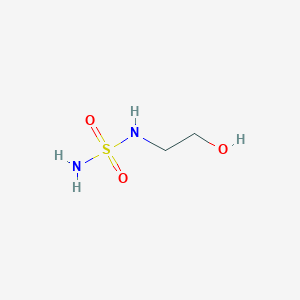

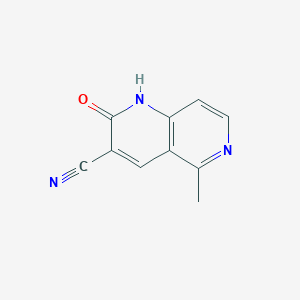
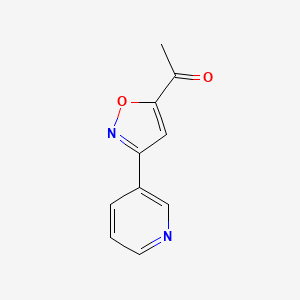
![2-[4-(Carbamoylmethyl)phenoxy]acetic acid](/img/structure/B3388743.png)
